molecular formula C11H11NO3 B1200213 N-(3-Hydroxypropyl)phthalimide CAS No. 883-44-3

N-(3-Hydroxypropyl)phthalimide

Cat. No.: B1200213
CAS No.: 883-44-3
M. Wt: 205.21 g/mol
InChI Key: BSMILTTURCQDGJ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)phthalimide is an organic compound with the chemical formula C11H11NO3. It is a white or off-white crystalline solid that is soluble in alcohol and ether but slightly soluble in water. This compound is commonly used as a reagent or intermediate in organic synthesis and can serve as a protective agent for carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Hydroxypropyl)phthalimide is typically synthesized by reacting phthalic anhydride with propanolamine. The reaction is carried out by heating the mixture at a temperature range of 160-180°C for about 4 hours . The reaction can be represented as follows:

Phthalic Anhydride+PropanolamineThis compound\text{Phthalic Anhydride} + \text{Propanolamine} \rightarrow \text{this compound} Phthalic Anhydride+Propanolamine→this compound

Industrial Production Methods: In industrial settings, the preparation method involves the same basic reaction but may be optimized for larger scale production. The process includes the use of high-temperature, high-pressure conditions, and solvents like water and ethanol mixtures to facilitate the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-Hydroxypropyl)phthalimide exerts its effects involves its ability to form stable derivatives through various chemical reactions. The hydroxyl group in the compound allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)phthalimide
  • N-(3-Bromopropyl)phthalimide
  • N-(3-Chloro-2-Hydroxypropyl)phthalimide
  • N-(Hydroxymethyl)phthalimide

Comparison: N-(3-Hydroxypropyl)phthalimide is unique due to its specific hydroxyl group positioning, which allows for distinct reactivity compared to other similar compounds. For instance, N-(2-Hydroxyethyl)phthalimide has a hydroxyl group on a shorter carbon chain, affecting its reactivity and the types of derivatives it can form. Similarly, halogenated derivatives like N-(3-Bromopropyl)phthalimide and N-(3-Chloro-2-Hydroxypropyl)phthalimide have different reactivity profiles due to the presence of halogen atoms .

Properties

IUPAC Name

2-(3-hydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMILTTURCQDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236942
Record name N-(3-Hydroxypropyl)phthalimide
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-44-3
Record name 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(3-Hydroxypropyl)phthalimide
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Record name N-(3-Hydroxypropyl)phthalimide
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Synthesis routes and methods I

Procedure details

3-Bromopropanol (4.0 g, 28.78 mmol), potassium phthalimide (8.0 g, 43.17 mmol) and potassium carbonate (4.0 g, 28.78 mmol) were added to 20 mL DMF. The reaction mixture was stirred at 70° C. for 4 hours, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, saturated NaCl solution and evaporated in vacuo to a solid which was crystallized in ethyl acetate (3.5 g, 67%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-aminopropan-1-ol (1.0 g, 13.1 mmol) and isobenzofuran-1,3-dione (2.0 g, 13.1 mmol) in toluene (25 mL, 3 mL/mmol) was added Et3N (2 mL, 13.1 mmol) and the reaction was heated at reflux for 24 h. Then reaction was quenched with water and extracted with EtOAc (2×40 mL). The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford 2-(3-hydroxypropyl)isoindoline-1,3-dione (1.8 g, 87%). Observed mass (M+1): 206.1. This material was taken to the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 18.95 g (0.25 mo.) of 3-aminopropanol and 37.0 g (0.25 mol) of phthalic anhydride in 25 ml of dry toluene was refluxed for three hours using a Dean-Stark apparatus. The mixture was cooled, concentrated in vacuo, dissolved in dichloromethane and washed with water. The evaporated organic phase was dried over magnesium sulfate, concentrated in vacuo, and distilled at 183°-184° C. (0.1 mm Hg) to give 28.18 g (55%) of a white solid; m.p. 75°-77° C.; NMR: (CDCl3) δ 1.9 (2H,q), 3.65 (5H,m), 7.6 (4H,s).
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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